molecular formula C25H25NO5 B14005052 Estrone, p-nitrobenzoate CAS No. 41623-27-2

Estrone, p-nitrobenzoate

Cat. No.: B14005052
CAS No.: 41623-27-2
M. Wt: 419.5 g/mol
InChI Key: HSVAEISJKGHUGC-UHFFFAOYSA-N
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Description

Estrone, p-nitrobenzoate is a derivative of estrone, a naturally occurring estrogen hormone. This compound is synthesized by esterifying estrone with p-nitrobenzoic acid. The addition of the p-nitrobenzoate group modifies the chemical properties of estrone, making it useful for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estrone, p-nitrobenzoate typically involves the esterification of estrone with p-nitrobenzoic acid. One common method involves the use of p-nitrobenzoyl chloride and a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Estrone, p-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estrone, p-nitrobenzoate has several applications in scientific research:

Mechanism of Action

Estrone, p-nitrobenzoate exerts its effects by interacting with estrogen receptors in target tissues. The compound binds to the estrogen receptor, causing a conformational change that allows the receptor to dimerize and translocate to the nucleus. Once in the nucleus, the receptor complex binds to estrogen response elements (ERE) on DNA, regulating the transcription of specific genes involved in various physiological processes .

Comparison with Similar Compounds

Estrone, p-nitrobenzoate can be compared with other estrone derivatives such as:

This compound is unique due to the presence of the p-nitrobenzoate group, which imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

CAS No.

41623-27-2

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C25H25NO5/c1-25-13-12-20-19-9-7-18(31-24(28)15-2-5-17(6-3-15)26(29)30)14-16(19)4-8-21(20)22(25)10-11-23(25)27/h2-3,5-7,9,14,20-22H,4,8,10-13H2,1H3

InChI Key

HSVAEISJKGHUGC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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